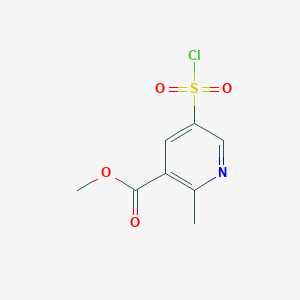
Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate
描述
Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-(chlorosulfonyl)-2-methylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The following sections provide an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chlorosulfonyl group and a carboxylate ester, which contributes to its reactivity and biological activity. Its molecular formula is C₆H₄ClO₄S, with a molecular weight of approximately 270.09 g/mol. The presence of electron-withdrawing groups like chlorine and chlorosulfonyl enhances its electrophilic nature, making it a target for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Initial studies suggest that it may modulate the activity of enzymes or receptors involved in critical cellular processes. For instance, it has been noted for potential interactions with proteins in the hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation.
Biological Activity Studies
Research has explored the cytotoxicity and antibacterial properties of this compound against various cell lines and bacterial strains. Below are key findings from recent studies:
Case Studies
-
Cytotoxicity Against Cancer Cells :
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cells significantly. The IC50 values were determined through MTT assays, indicating potent anticancer properties.
- Antibacterial Efficacy :
Future Directions
Given its promising biological activities, further investigations into the pharmacokinetics, toxicity profiles, and detailed mechanisms of action are warranted. The development of derivatives or analogs could enhance its therapeutic potential, particularly in oncology and infectious disease management.
属性
IUPAC Name |
methyl 5-chlorosulfonyl-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-7(8(11)14-2)3-6(4-10-5)15(9,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYGVWETWPCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)(=O)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















